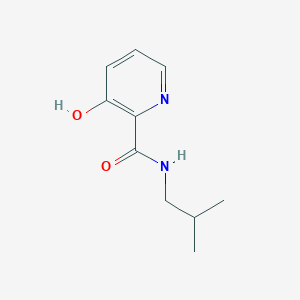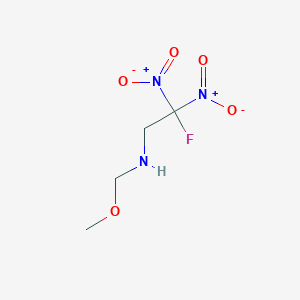![molecular formula C9H8N2O2 B12557484 3-Methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 143807-00-5](/img/structure/B12557484.png)
3-Methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its significant anticancer activity and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylfuro[3,2-b]pyridine-2-carboxamide typically involves the functionalization of cyanopyridine intermediates. One common method includes the use of ethyl [(5-bromo-2-chloropyridin-3-yl)oxy]acetate, which undergoes a palladium-catalyzed reaction followed by cyclization to form the desired furo[3,2-b]pyridine structure . The reaction conditions often involve the use of specific catalysts and solvents to ensure the successful formation of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its biological activity.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel derivatives with enhanced properties.
Industry: Its versatile chemical properties make it useful in the development of new materials and industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to the compound’s cytotoxic effects .
Comparaison Avec Des Composés Similaires
3-Methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds also exhibit significant biological activity and are used as kinase inhibitors.
4-Arylthieno[2,3-b]pyridine-2-carboxamides: Known for their potential as enzyme inhibitors, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its specific pharmacological properties and its ability to target multiple molecular pathways, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
143807-00-5 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-methylfuro[3,2-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-6(3-2-4-11-7)13-8(5)9(10)12/h2-4H,1H3,(H2,10,12) |
Clé InChI |
YCTNASHKJMGBDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1N=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)

![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)



![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)




